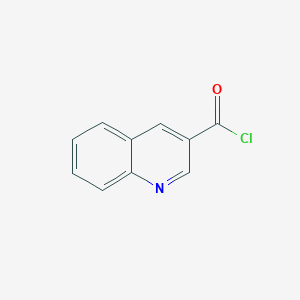

Quinoline-3-carbonyl Chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

quinoline-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO/c11-10(13)8-5-7-3-1-2-4-9(7)12-6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNUSZIQSLZBZTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40452549 | |

| Record name | Quinoline-3-carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84741-86-6 | |

| Record name | Quinoline-3-carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Quinoline-3-carbonyl Chloride from Quinoline-3-carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline-3-carbonyl chloride is a pivotal chemical intermediate, leveraging the privileged quinoline scaffold for the synthesis of a diverse range of functional molecules.[1][2][3] The quinoline core is a fundamental structure in numerous natural products and synthetic drugs, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] The high reactivity of the acyl chloride functional group makes this compound an exceptionally valuable building block for creating extensive libraries of amide and ester derivatives in drug discovery programs.[2] This guide provides an in-depth exploration of the synthesis of this compound from its carboxylic acid precursor, focusing on the underlying chemical principles, reagent selection, detailed reaction mechanisms, and step-by-step experimental protocols. Emphasis is placed on safety, process optimization, and the rationale behind methodological choices to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of this compound

The conversion of carboxylic acids to their corresponding acyl chlorides is a cornerstone transformation in organic synthesis. This process dramatically enhances the electrophilicity of the carbonyl carbon, transforming a relatively unreactive functional group into a highly versatile intermediate capable of undergoing nucleophilic acyl substitution with a wide array of nucleophiles.[6][7]

This compound (CAS 84741-86-6) is of particular interest to medicinal chemists.[8][9] The quinoline moiety provides a rigid, aromatic framework that can engage in favorable interactions with biological targets through π-stacking and hydrogen bonding.[1] By converting quinoline-3-carboxylic acid to the highly reactive acyl chloride, chemists unlock the ability to readily couple this valuable scaffold to various amines, alcohols, and other nucleophiles, thereby generating novel molecular entities for therapeutic screening.[2] This guide details the most common and effective methods for this critical synthetic step.

Principles of Synthesis: Reagent Selection and Rationale

The synthesis of an acyl chloride from a carboxylic acid involves the substitution of the hydroxyl (-OH) group with a chloride (-Cl) atom. This is achieved by converting the hydroxyl group into a better leaving group. The two most prominent reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

-

Thionyl Chloride (SOCl₂): A widely used, aggressive chlorinating agent. It reacts efficiently with most carboxylic acids to produce the acyl chloride, with the convenient byproducts of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.[6][10] While highly effective, its high reactivity can sometimes be unsuitable for sensitive substrates that may undergo undesired side reactions.

-

Oxalyl Chloride ((COCl)₂): Often considered a milder and more selective alternative to thionyl chloride.[11][12] The reaction proceeds under gentler conditions, often at room temperature. Its byproducts—carbon dioxide (CO₂), carbon monoxide (CO), and HCl—are all gaseous, which greatly simplifies the reaction workup and purification of the product.[11][13][14] For substrates sensitive to high temperatures or strongly acidic conditions, oxalyl chloride is frequently the reagent of choice.[12] The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF).[11][15]

Table 1: Comparison of Common Chlorinating Agents

| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |

| Reactivity | High | High, but generally milder than SOCl₂ |

| Typical Conditions | Reflux in an inert solvent | Room temperature in an inert solvent |

| Byproducts | SO₂(g), HCl(g) | CO₂(g), CO(g), HCl(g) |

| Workup | Requires removal of excess reagent by distillation | Simplified due to all-gaseous byproducts |

| Substrate Scope | Broad, but can be harsh for sensitive molecules | Excellent for sensitive substrates; less charring |

| Catalyst | Generally not required | Catalytic DMF is commonly used |

Reaction Mechanisms: The "Why" Behind the Synthesis

Understanding the reaction mechanism is critical for troubleshooting and optimizing the synthesis. The pathways for thionyl chloride and oxalyl chloride differ significantly.

Mechanism with Thionyl Chloride

The reaction proceeds via the formation of a highly reactive chlorosulfite intermediate. This intermediate makes the hydroxyl group an excellent leaving group, which is subsequently displaced by a chloride ion.

-

Nucleophilic Attack: The carbonyl oxygen of quinoline-3-carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride.[7][16]

-

Intermediate Formation: A chloride ion is expelled, leading to the formation of a protonated acyl chlorosulfite intermediate.

-

Nucleophilic Acyl Substitution: The displaced chloride ion acts as a nucleophile, attacking the carbonyl carbon.[6][10]

-

Product Formation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the leaving group, which decomposes into stable gaseous byproducts SO₂ and HCl.[6][7]

Caption: Mechanism of Acyl Chloride Formation using Thionyl Chloride.

Mechanism with Oxalyl Chloride and Catalytic DMF

This process involves the in-situ formation of a Vilsmeier reagent, which is the active electrophile that reacts with the carboxylic acid.

-

Vilsmeier Reagent Formation: The catalyst, DMF, attacks oxalyl chloride to form an electrophilic iminium salt known as the Vilsmeier reagent, with the release of CO, CO₂, and a chloride ion.[15]

-

Activation of Carboxylic Acid: The quinoline-3-carboxylic acid attacks the Vilsmeier reagent.

-

Nucleophilic Acyl Substitution: The resulting intermediate is highly activated. The chloride ion generated in the first step attacks the carbonyl carbon.

-

Product Formation: The intermediate collapses, yielding the desired this compound and regenerating the DMF catalyst.

Caption: Catalytic Cycle for Acyl Chloride Formation with Oxalyl Chloride/DMF.

Experimental Protocols: A Step-by-Step Guide

Strict adherence to anhydrous conditions is paramount for success, as any moisture will hydrolyze the reagents and the product. All operations must be conducted in a well-ventilated chemical fume hood.

General Experimental Workflow

Caption: General workflow for the synthesis of this compound.

Protocol Using Thionyl Chloride

This protocol is adapted from a general procedure for the synthesis of similar acyl chlorides.[17][18]

-

Materials:

-

Quinoline-3-carboxylic acid (1.0 eq)

-

Thionyl chloride (SOCl₂, 2.0 - 5.0 eq)

-

Anhydrous Toluene or Dichloromethane (DCM)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, gas bubbler

-

-

Procedure:

-

Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.

-

Reagent Charging: To the flask, add quinoline-3-carboxylic acid followed by anhydrous toluene (approx. 10-20 mL per gram of acid).

-

Addition of SOCl₂: Begin stirring the suspension and slowly add thionyl chloride dropwise via a syringe or dropping funnel at room temperature. The addition is exothermic and will be accompanied by the evolution of HCl gas (vented through a bubbler).

-

Reaction: After the addition is complete, heat the mixture to reflux (for toluene, ~110 °C) and maintain for 2-4 hours. The reaction can be monitored by the cessation of gas evolution and the dissolution of the starting material.

-

Workup: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure (rotary evaporation). This step must be done cautiously to avoid bumping.

-

Isolation: The resulting solid or oil is the crude this compound. It is often of sufficient purity to be used directly in the next step. If a solid precipitates upon cooling before workup, it can be isolated by filtration under an inert atmosphere, washed with a dry, non-polar solvent (e.g., hexane), and dried under vacuum.[17]

-

Safety, Handling, and Waste Disposal

This synthesis involves highly hazardous materials. A thorough risk assessment must be performed prior to commencing any work.

-

Thionyl Chloride & Oxalyl Chloride: Both are highly corrosive, toxic upon inhalation, and react violently with water to release large quantities of toxic gas (HCl, SO₂, CO).[19][20][21][22]

-

Handling: Always handle these reagents in a certified chemical fume hood.[19] Wear appropriate Personal Protective Equipment (PPE), including heavy-duty chemical-resistant gloves (e.g., butyl rubber), a flame-retardant lab coat, and full face protection (safety goggles and a face shield).[19][22]

-

Spills: Neutralize small spills with an inert absorbent material like dry sand or vermiculite. Do not use water.[20][21]

-

-

Gaseous Byproducts: The reaction releases toxic and corrosive gases (HCl, SO₂, CO). The reaction apparatus must be connected to a gas trap or scrubber containing a sodium hydroxide solution to neutralize the acidic gases.

-

Quenching & Disposal: Excess reagent must be quenched carefully. A common method is to slowly add the excess reagent to a large volume of a stirred, cooled basic solution (e.g., 1M NaOH) or an alcohol (like isopropanol) in a fume hood. The resulting waste should be disposed of according to institutional hazardous waste protocols.

Applications in Medicinal Chemistry and Drug Development

The quinoline nucleus is a privileged scaffold in drug design.[1] Compounds containing this moiety are used as antimalarials (Chloroquine), anticancer agents (Camptothecin), and antibacterials (Ciprofloxacin).[3][5]

This compound serves as a key intermediate for rapidly diversifying this core structure. Its primary application is in the synthesis of amides and esters. For example, it can be reacted with various heterocyclic amines, such as 2-aminothiazole, to produce novel carboxamide derivatives with potential antimicrobial activity.[17][18] The ability to easily form these robust linkages makes it an indispensable tool for generating compound libraries aimed at identifying new drug leads.

Conclusion

The synthesis of this compound from quinoline-3-carboxylic acid is a robust and essential transformation for researchers in drug development. The choice between thionyl chloride and oxalyl chloride depends on the substrate's sensitivity and the desired reaction conditions, with oxalyl chloride offering a milder alternative. A comprehensive understanding of the reaction mechanisms, strict adherence to anhydrous techniques, and an unwavering commitment to safety are the cornerstones of a successful synthesis. The resulting acyl chloride is a high-value intermediate that opens the door to a vast chemical space of potentially therapeutic quinoline derivatives.

References

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

-

Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]

-

Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. [Link]

-

Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]

-

Chemistry LibreTexts. (2022, October 4). 5.9: Getting Towed Uphill. [Link]

-

College of Saint Benedict & Saint John's University. Reactivity: substitution at carboxyl. [Link]

-

Abdelhamid "Bioman" Khodja. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. [Link]

-

Wikipedia. Oxalyl chloride. [Link]

-

Donahue, M. (2022, February 21). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. YouTube. [Link]

-

PrepChem.com. Synthesis of 4-hydroxy-quinoline-3-carboxylic acid chloride. [Link]

-

PubMed. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. [Link]

-

RSC Publishing. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

-

Autechaux, T. Exploring Applications of Quinoline Derivatives in Chemical Synthesis. [Link]

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

-

Organic Chemistry Portal. Synthesis of quinolines. [Link]

-

National Institutes of Health (NIH). Application of Quinoline Ring in Structural Modification of Natural Products. [Link]

-

RSC Publishing. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

-

PubChem. This compound. [Link]

-

ResearchGate. (2003, April). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 8. This compound | 84741-86-6 [sigmaaldrich.com]

- 9. This compound | C10H6ClNO | CID 11030631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 12. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Reactivity: substitution at carboxyl [employees.csbsju.edu]

- 15. m.youtube.com [m.youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. prepchem.com [prepchem.com]

- 18. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. fishersci.com [fishersci.com]

- 20. spectrumchemical.com [spectrumchemical.com]

- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 22. westliberty.edu [westliberty.edu]

An In-Depth Technical Guide to Quinoline-3-carbonyl chloride for Researchers and Drug Development Professionals

Core Properties of Quinoline-3-carbonyl chloride

This compound is a reactive chemical intermediate valued for its role in synthesizing a wide array of more complex molecules. Its structure integrates the quinoline scaffold, a fused bicyclic heterocycle, with a highly reactive acyl chloride group. This combination makes it a versatile reagent in organic synthesis, particularly in the development of novel pharmaceutical agents.

Below is a summary of its key chemical and physical properties:

| Property | Value | Source |

| CAS Number | 84741-86-6 | [1][2][3] |

| Molecular Formula | C₁₀H₆ClNO | [1][2][3] |

| Molecular Weight | 191.62 g/mol | [1][3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 3-Quinolinecarbonyl chloride, 3-quinolylcarboxylic acid chloride | [3] |

| Physical Form | Pale-yellow to Yellow-brown Solid | [4] |

| Storage Temperature | Inert atmosphere, 2-8°C | [4] |

Synthesis and Reactivity

The synthesis of this compound typically starts from quinoline-3-carboxylic acid. The carboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to convert the carboxylic acid group into the more reactive acyl chloride. This is a standard and efficient method for preparing acyl chlorides.

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon. The electron-withdrawing effects of both the chlorine and oxygen atoms make this carbon highly susceptible to nucleophilic attack. This high reactivity is the cornerstone of its utility in organic synthesis.

A primary application of this reagent is in the formation of amide and ester bonds. It readily reacts with primary and secondary amines to form the corresponding quinoline-3-carboxamides and with alcohols to yield quinoline-3-carboxylates. These reactions are typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Caption: Nucleophilic acyl substitution reaction of this compound.

Applications in Drug Discovery and Development

The quinoline ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of natural products and synthetic drugs with diverse biological activities.[5][6][7] Compounds incorporating the quinoline nucleus have demonstrated antibacterial, antifungal, antimalarial, anticancer, and anti-inflammatory properties.[5][6][7]

This compound serves as a crucial starting material for the synthesis of various quinoline-based compounds, enabling the exploration of new therapeutic agents.[8] Researchers utilize its reactivity to introduce the quinoline moiety into different molecular frameworks, thereby creating libraries of novel compounds for biological screening.[9]

The ability to readily form amide and ester linkages is particularly valuable in drug development. These functional groups are common in biologically active molecules and can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. The use of this compound allows for the systematic modification of lead compounds to optimize their efficacy and safety profiles.

Caption: Role of this compound in a typical drug discovery workflow.

Experimental Protocol: Synthesis of a Quinoline-3-carboxamide Derivative

This section provides a general, step-by-step methodology for the synthesis of a quinoline-3-carboxamide derivative using this compound.

Materials:

-

This compound

-

A primary or secondary amine

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

-

Standard laboratory glassware and stirring equipment

-

Reagents for workup and purification (e.g., saturated aqueous sodium bicarbonate, brine, magnesium sulfate, silica gel for chromatography)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine and the non-nucleophilic base in the anhydrous aprotic solvent.

-

Addition of Acyl Chloride: Slowly add a solution of this compound in the same anhydrous solvent to the stirring amine solution at 0 °C. The slow addition is crucial to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time (typically 1-4 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to afford the pure quinoline-3-carboxamide derivative.

Safety and Handling

This compound is a reactive and corrosive compound that requires careful handling.[10] It reacts violently with water, liberating toxic gas.[10] Therefore, it is imperative to handle it in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12]

Key Safety Precautions:

-

Moisture Sensitivity: Keep the container tightly closed and avoid contact with water or moisture.[10]

-

Inhalation: Avoid breathing dust, vapor, mist, or gas.[10]

-

Skin and Eye Contact: Avoid contact with skin and eyes.[11][12] In case of contact, flush immediately with plenty of water.[11]

-

Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere.[4]

-

Disposal: Dispose of in accordance with local regulations.[11]

Conclusion

This compound is a valuable and versatile reagent for chemists in both academic and industrial settings. Its unique combination of a privileged quinoline scaffold and a reactive acyl chloride functional group makes it an essential building block for the synthesis of a wide range of biologically active molecules. A thorough understanding of its properties, reactivity, and handling requirements is crucial for its safe and effective use in the laboratory.

References

-

Semantic Scholar. Chloroquinoline-3-carbonitriles: Synthesis and Reactions. [Link]

-

Chemsrc. 2-chlorothis compound | CAS#:136812-19-6. [Link]

-

PubChem. This compound. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: quinoline. [Link]

-

Royal Society of Chemistry. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Quinoline Derivatives in Modern Drug Discovery. [Link]

-

GHC. Safety Data Sheet: Carbonyl Chloride. [Link]

-

International Journal of Chemical Studies. Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. [Link]

-

Royal Society of Chemistry. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

-

Indian Academy of Sciences. Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. [Link]

-

Organic Chemistry Portal. Synthesis of quinolines. [Link]

-

National Institutes of Health. Application of Quinoline Ring in Structural Modification of Natural Products. [Link]

Sources

- 1. This compound | 84741-86-6 [sigmaaldrich.com]

- 2. 84741-86-6|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | C10H6ClNO | CID 11030631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chlorothis compound | 136812-19-6 [sigmaaldrich.com]

- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 7. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Quinoline-7-carbonyl Chloride|206257-00-3 [benchchem.com]

- 10. 2-chlorothis compound | CAS#:136812-19-6 | Chemsrc [chemsrc.com]

- 11. aksci.com [aksci.com]

- 12. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Spectroscopic Characterization of Quinoline-3-carbonyl Chloride

Abstract

Quinoline-3-carbonyl chloride is a pivotal intermediate in synthetic organic chemistry, serving as a versatile building block for a wide array of pharmaceutical and materials science applications. Its high reactivity, attributed to the acyl chloride functional group, necessitates meticulous handling and unambiguous structural confirmation. This guide provides an in-depth analysis of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the definitive characterization of this compound. We delve into the causality behind experimental choices, from synthesis and sample preparation to data acquisition and interpretation, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols and interpretive guidance herein are designed to form a self-validating system for ensuring the identity, purity, and stability of this compound.

Synthesis and Handling: The Foundation of Quality Data

The integrity of spectroscopic data is contingent upon the purity of the analyte. This compound is most commonly synthesized from its corresponding carboxylic acid. The choice of chlorinating agent is critical; thionyl chloride (SOCl₂) is often preferred due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.

Experimental Protocol: Synthesis

-

Preparation: All glassware must be rigorously oven-dried (≥120 °C) for several hours and allowed to cool in a desiccator over a drying agent (e.g., P₂O₅ or CaCl₂). The reaction must be assembled under a dry, inert atmosphere (N₂ or Ar).

-

Reaction: To a stirred suspension of Quinoline-3-carboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., toluene or CH₂Cl₂), add thionyl chloride (SOCl₂) (≥2.0 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction.

-

Progression & Workup: Allow the reaction to warm to room temperature and then heat to reflux (typically 40-80 °C, solvent-dependent) until the evolution of gas ceases and the solid starting material has dissolved.

-

Isolation: Remove the excess SOCl₂ and solvent under reduced pressure. The crude this compound can often be purified by recrystallization from an anhydrous non-protic solvent or used directly, though purification is recommended for analytical standards.

Causality Insight: The use of excess thionyl chloride ensures the complete conversion of the carboxylic acid. The inert atmosphere and anhydrous conditions are not merely suggestions but are critical to prevent the immediate hydrolysis of the highly reactive acyl chloride product back to its carboxylic acid starting material.[1]

Workflow for Synthesis and Purification

Caption: Synthesis and purification workflow for this compound.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is the first line of analysis to confirm the successful conversion of the carboxylic acid to the acyl chloride. The key is observing the disappearance of the broad O-H stretch and the significant shift of the carbonyl (C=O) absorption to a higher wavenumber.

Experimental Protocol: IR Data Acquisition

Due to the compound's moisture sensitivity, standard KBr pellets can be problematic unless prepared in a glovebox.

-

Recommended Method (Nujol Mull): Grind a small amount of the solid sample with a few drops of Nujol (mineral oil) in an agate mortar to create a fine paste. Spread the mull thinly between two KBr or NaCl plates and acquire the spectrum. A spectrum of pure Nujol should be run as a background to distinguish its C-H stretches from the sample.

-

Alternative (Anhydrous KBr): If a glovebox is available, mix ~1 mg of the sample with ~100 mg of anhydrous, finely ground KBr powder.[2] Press the mixture in a die under high pressure to form a transparent pellet.[2][3]

Predicted IR Data and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale & Interpretation |

| ~1785 - 1750 | Strong | C=O Stretch (Acyl Chloride) | This is the most diagnostic peak. The high frequency is due to the strong inductive electron-withdrawing effect of the chlorine atom, distinguishing it from the starting acid (~1700 cm⁻¹).[4] |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch | Confirms the presence of the aromatic quinoline ring system. |

| ~1620 - 1580 | Medium | C=N Stretch (Quinoline) | Characteristic of the nitrogen-containing heterocyclic ring.[5] |

| ~1570 - 1450 | Medium-Strong | Aromatic C=C Ring Stretches | Multiple bands are expected, confirming the integrity of the quinoline core.[6][7][8] |

| ~800 - 700 | Strong | C-Cl Stretch | Confirms the presence of the acyl chloride functionality. |

| (Absent) | N/A | Broad ~3300 - 2500 (Carboxylic Acid O-H) | The absence of the broad O-H stretch from the starting material is a critical indicator of a complete reaction. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR provides the definitive connectivity map of the molecule. Both ¹H and ¹³C NMR are essential for unambiguous characterization.

Experimental Protocol: NMR Sample Preparation

-

Solvent Choice: Use an anhydrous deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice. The solvent should be from a freshly opened ampoule or dried over molecular sieves.

-

Preparation: In a glovebag or glovebox, dissolve 5-10 mg of this compound in ~0.6 mL of the anhydrous deuterated solvent.

-

Analysis: Transfer the solution to a clean, dry NMR tube and cap it securely. Acquire the spectrum immediately to minimize degradation. A small amount of hydrolysis will appear as a second set of signals corresponding to the carboxylic acid.

Structural Numbering for NMR Assignment

Caption: Numbering scheme for this compound.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The quinoline ring protons exhibit a characteristic pattern of downfield shifts due to the aromatic ring current, with further deshielding caused by the electron-withdrawing nitrogen atom and the carbonyl group.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Interpretation |

| H2 | ~9.3 - 9.1 | d | J ≈ 2.0 | Extremely downfield due to proximity to both the ring nitrogen and the C3-carbonyl group. Appears as a doublet due to coupling with H4. |

| H4 | ~8.9 - 8.7 | d | J ≈ 2.0 | Also significantly downfield. Appears as a doublet from coupling to H2. |

| H8 | ~8.2 - 8.0 | d | J ≈ 8.4 | Downfield due to the "peri" effect and proximity to the nitrogen lone pair. Coupled to H7. |

| H5 | ~8.0 - 7.8 | d | J ≈ 8.4 | Typical aromatic proton on the benzo-fused ring, coupled to H6. |

| H7 | ~7.9 - 7.7 | ddd | J ≈ 8.4, 7.0, 1.4 | Appears as a triplet of doublets (or multiplet) due to coupling with H6, H8, and a small coupling to H5. |

| H6 | ~7.7 - 7.5 | ddd | J ≈ 8.4, 7.0, 1.4 | Similar to H7, appears as a complex multiplet due to coupling with H5 and H7. |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C=O | ~168 - 165 | The carbonyl carbon of the acyl chloride is characteristically downfield, but less so than an aldehyde or ketone. |

| C2, C4 | ~155 - 148 | Carbons adjacent to the nitrogen are significantly deshielded. |

| C9 (C4a), C10 (C8a) | ~148 - 145 | Bridgehead carbons adjacent to the nitrogen. |

| C3, C5, C6, C7, C8 | ~135 - 125 | Remaining aromatic carbons, with specific shifts influenced by their position relative to the substituents. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

MS provides the molecular weight, confirming the elemental composition, and offers structural clues through fragmentation analysis.

Experimental Protocol: MS Data Acquisition

-

Ionization Method: Electron Ionization (EI) is a robust choice for this relatively small, stable, and volatile molecule. It provides a clear molecular ion and rich fragmentation data.[9] Electrospray Ionization (ESI) could also be used, likely showing the protonated molecule [M+H]⁺, but would require careful solvent selection to avoid hydrolysis.[10][11]

-

Analysis: High-resolution mass spectrometry (HRMS) is highly recommended to confirm the exact mass, which validates the molecular formula (C₁₀H₆ClNO).

Predicted MS Data (EI)

-

Molecular Formula: C₁₀H₆ClNO

-

Exact Mass: 191.0138

-

Molecular Weight: 191.61

| m/z Value | Predicted Ion | Interpretation |

| 191 / 193 | [C₁₀H₆ClNO]⁺˙ (M⁺˙) | The molecular ion peak . The presence of a peak at M+2 with ~1/3 the intensity of the M⁺ peak is the characteristic isotopic signature of one chlorine atom, providing definitive evidence of its presence. |

| 156 | [C₁₀H₆NO]⁺ | Loss of a chlorine radical (·Cl) from the molecular ion. This is a very common and expected fragmentation pathway. |

| 128 | [C₉H₆N]⁺ | Loss of the entire carbonyl chloride radical (·COCl) from the molecular ion. This results in the stable quinoline radical cation. |

Key Fragmentation Pathway

Caption: Primary fragmentation pathways for this compound under EI-MS.

Integrated Spectroscopic Analysis: A Self-Validating Conclusion

No single technique provides the complete picture. The power of this multi-faceted approach lies in its synergy.

-

IR confirms the presence of the C=O (acyl chloride) and the absence of the O-H (carboxylic acid).

-

MS confirms the molecular weight and elemental formula (C₁₀H₆ClNO) via the molecular ion and the critical Cl isotope pattern.

-

NMR confirms the precise arrangement of the atoms, showing the 6 unique protons of the quinoline ring system and their connectivity, definitively placing the carbonyl group at the C3 position.

Together, these three spectroscopic pillars provide an unassailable, comprehensive, and trustworthy confirmation of the structure and purity of this compound, empowering the scientist to proceed with confidence in subsequent research and development.

References

- BenchChem. (2025). Validating the Structure of Synthesized Quinolines: A Comparison Guide to Spectroscopic Methods. Benchchem.

- Peris-Vicente, J., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Mass Spectrometry, 50(8), 968-976.

- Abosadiya, H. F., et al. (2017). Vibrational spectroscopic study of some quinoline derivatives.

- Journal of Applied Bioanalysis. (n.d.).

- The Royal Society of Chemistry. (2018).

- MDPI. (n.d.).

- ProQuest. (n.d.).

- Nawar, G. A. M., et al. (1996). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 50(4), 224-227.

- PubChem. (n.d.). This compound.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033731).

- ResearchGate. (n.d.). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides | Request PDF.

- JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy.

- The Royal Society of Chemistry. (n.d.). Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes.

- Cherry, W. (n.d.). Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot.

- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

- ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm)

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- University of Washington. (n.d.). Ionization Methods in Organic Mass Spectrometry.

- Emory University. (n.d.).

- International Journal of ChemTech Research. (2016).

- NASA. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar.

- ChemicalBook. (n.d.). QUINOLINE HYDROCHLORIDE(530-64-3) 13C NMR spectrum.

- Benchchem. (n.d.).

- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.

- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.

- Sigma-Aldrich. (n.d.). This compound | 84741-86-6.

- MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.

- International Journal of Chemical Studies. (2016).

- Google Patents. (n.d.).

- ResearchGate. (n.d.). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes | Request PDF.

- ResearchGate. (n.d.). The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N )....

- YouTube. (2013). Mod-34 Lec-38 Synthesis of Quinolines and Isoquinolines.

- Wikipedia. (n.d.). Quinoline.

- Chemistry LibreTexts. (2022). 21.

- Arkivoc. (n.d.). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines.

- National Institute of Standards and Technology. (n.d.). Quinoline - the NIST WebBook.

- Google Patents. (n.d.). CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue.

Sources

- 1. Secure Verification [cherry.chem.bg.ac.rs]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. jascoinc.com [jascoinc.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 10. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. as.uky.edu [as.uky.edu]

Navigating the Reactive Landscape of Quinoline-3-Carbonyl Chloride: A Technical Guide to Solubility and Stability

For Immediate Release

[CITY, STATE] – [DATE] – As a critical intermediate in the synthesis of a diverse range of pharmaceutical and biologically active compounds, a thorough understanding of the physicochemical properties of quinoline-3-carbonyl chloride is paramount for researchers, scientists, and drug development professionals. This in-depth technical guide provides a comprehensive analysis of the solubility and stability of this compound in various organic solvents, offering field-proven insights and detailed experimental protocols to ensure its effective handling, storage, and utilization in synthetic workflows.

Executive Summary: The Dual Nature of a Key Intermediate

This compound is a highly valuable reagent, prized for its ability to introduce the quinoline-3-carbonyl moiety into a wide array of molecular scaffolds. However, its utility is intrinsically linked to its high reactivity, a characteristic that also dictates its inherent instability and necessitates careful consideration of solvent choice and handling conditions. This guide elucidates the principles governing its solubility and stability, providing a framework for its rational use in research and development.

As an acyl chloride, this compound is highly susceptible to nucleophilic attack, particularly by protic species such as water and alcohols. This reactivity profile renders it incompatible with protic solvents, leading to rapid degradation via hydrolysis or esterification. Consequently, its use is restricted to anhydrous aprotic solvents. This guide will explore its behavior in a range of commonly used aprotic solvents and provide methodologies to quantify its solubility and stability in these systems.

Physicochemical Properties and Spectroscopic Profile

A foundational understanding of the intrinsic properties of this compound is essential for its effective application.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆ClNO | [PubChem CID: 11030631][1] |

| Molecular Weight | 191.61 g/mol | [PubChem CID: 11030631][1] |

| CAS Number | 84741-86-6 | [PubChem CID: 11030631][1] |

Spectroscopic Characterization:

The identity and purity of this compound should be confirmed by standard spectroscopic methods. While a dedicated spectrum for this specific compound is not universally published, the expected spectral characteristics can be inferred from data on closely related structures.

-

¹H NMR (CDCl₃): The spectrum is expected to show complex multiplets in the aromatic region (δ 7.5-9.0 ppm), characteristic of the quinoline ring system. The proton at the 2-position and the 4-position of the quinoline ring are typically the most downfield.

-

¹³C NMR (CDCl₃): The carbonyl carbon will exhibit a characteristic resonance in the downfield region of the spectrum (typically δ 160-170 ppm). Other aromatic carbons will appear in the δ 120-150 ppm range.

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1750-1800 cm⁻¹ is indicative of the C=O stretch of the acyl chloride functionality. Additional bands will be present corresponding to the aromatic C-H and C=C stretching vibrations of the quinoline ring.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Solubility Profile: A Dichotomy of Protic and Aprotic Solvents

The solubility of this compound is dictated by its chemical reactivity.

Incompatibility with Protic Solvents

Due to the high electrophilicity of the carbonyl carbon, this compound reacts vigorously with protic solvents.

-

Water: Rapid hydrolysis occurs to form quinoline-3-carboxylic acid and hydrochloric acid.

-

Alcohols (e.g., Methanol, Ethanol): Esterification readily takes place to yield the corresponding methyl or ethyl ester of quinoline-3-carboxylic acid.

-

Amines (e.g., Primary and Secondary Amines): Amidation is a facile reaction, producing the corresponding N-substituted quinoline-3-carboxamide.

This inherent reactivity precludes the use of protic solvents for dissolving or storing this compound.

Qualitative Solubility in Aprotic Solvents

This compound is expected to be soluble in a range of common anhydrous aprotic solvents. The parent compound, quinoline-3-carboxylic acid, exhibits slight solubility in DMSO and methanol[2]. Given the structural similarity, the carbonyl chloride derivative is anticipated to have good solubility in the following solvents:

-

Chlorinated Solvents: Dichloromethane (DCM), Chloroform

-

Ethers: Tetrahydrofuran (THF), Diethyl ether

-

Amides: N,N-Dimethylformamide (DMF)

-

Sulfoxides: Dimethyl sulfoxide (DMSO)

-

Nitriles: Acetonitrile

It is crucial to use anhydrous grades of these solvents to prevent hydrolysis.

Experimental Determination of Kinetic Solubility

In the absence of established quantitative solubility data, a kinetic solubility assay is a rapid and effective method for determination in a high-throughput format.

Protocol for Kinetic Solubility Determination:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO in a 96-well plate.

-

Addition of Aqueous Buffer: To a separate 96-well plate, add the desired aqueous buffer (e.g., phosphate-buffered saline, PBS).

-

Compound Addition: Transfer a small aliquot of each DMSO dilution to the corresponding wells of the buffer plate.

-

Incubation and Analysis: Incubate the plate for a defined period (e.g., 2 hours) at a controlled temperature. The solubility can be determined by measuring the turbidity of the solutions using a nephelometer or by analyzing the concentration of the dissolved compound in the supernatant after centrifugation using HPLC-UV.

Caption: Workflow for Kinetic Solubility Assay.

Stability Assessment: A Guide to Handling and Storage

The stability of this compound is a critical factor in its successful application. Degradation can lead to reduced yields, impure products, and inconsistent results.

Major Degradation Pathways

The primary degradation pathway for this compound is hydrolysis to quinoline-3-carboxylic acid, which can be initiated by trace amounts of water in aprotic solvents. Other potential degradation pathways include thermal decomposition and photodecomposition.

Caption: Primary Reactivity and Degradation Pathways.

Recommended Storage and Handling

To minimize degradation, this compound should be:

-

Stored under an inert atmosphere: Use a desiccator or glove box with a dry, inert atmosphere (e.g., nitrogen or argon).

-

Kept at low temperatures: Store at 2-8°C to slow the rate of any potential decomposition reactions.

-

Protected from light: Use amber vials or store in the dark to prevent photodecomposition.

-

Handled with care: As an acyl chloride, it is corrosive and lachrymatory. Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Experimental Protocol for Stability Assessment in Aprotic Solvents

A stability study using High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the degradation of this compound over time.

Protocol for HPLC-Based Stability Study:

-

Solution Preparation: Prepare solutions of this compound in the desired anhydrous aprotic solvents (e.g., THF, DCM, Acetonitrile, DMF, DMSO) at a known concentration.

-

Time-Point Sampling: Aliquot the solutions into separate vials for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Storage Conditions: Store the vials under the desired conditions (e.g., room temperature, 40°C, protected from light).

-

Sample Quenching and Analysis: At each time point, quench the reaction by derivatizing the remaining this compound (e.g., with a primary amine to form a stable amide). Analyze the quenched samples by a validated stability-indicating HPLC method to quantify the parent compound and any major degradants.

Caption: Workflow for HPLC-Based Stability Study.

Conclusion: Empowering Rational Synthesis

This compound is a potent synthetic intermediate whose effective use hinges on a clear understanding of its solubility and stability. While its high reactivity presents challenges, these can be effectively managed through the use of appropriate anhydrous aprotic solvents and proper handling and storage procedures. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the solubility and stability of this compound in their specific solvent systems, enabling the development of reliable and reproducible synthetic methodologies. By embracing these principles, the scientific community can continue to unlock the full potential of this versatile building block in the pursuit of novel chemical entities.

References

-

Royal Society of Chemistry. (2018). Supplementary Information. Retrieved from [Link]

-

LabSolutions. (n.d.). Quinoline-3-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

The Pharmacological Potential of Quinoline-3-Carbonyl Chloride Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents. Among its varied derivatives, those stemming from quinoline-3-carbonyl chloride have emerged as a particularly promising class of compounds with a diverse range of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of this compound derivatives, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory potential. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the rationale behind experimental designs, and offers detailed protocols to empower further investigation into this versatile chemical class.

Introduction: The Quinoline Core and the Significance of the 3-Carbonyl Moiety

Quinoline, a bicyclic aromatic heterocycle, is a cornerstone in the development of synthetic drugs. Its rigid, planar structure and the presence of a nitrogen atom facilitate interactions with various biological targets. While quinoline derivatives have demonstrated a wide array of pharmacological effects, including antimalarial, antibacterial, and anticancer properties, the functionalization at the C-3 position with a carbonyl group introduces a key reactive handle for generating diverse libraries of bioactive molecules.[1][2]

This compound, as a reactive acylating agent, serves as a pivotal starting material for the synthesis of a multitude of derivatives, most notably quinoline-3-carboxamides and esters. The amide linkage, in particular, has been shown to be a critical pharmacophore, enhancing the biological potency of the quinoline scaffold.[3][4] This guide will delve into the derivatization of this compound and the subsequent biological activities of the resulting compounds.

Synthetic Pathways: From this compound to Bioactive Derivatives

The primary route to quinoline-3-carboxamides involves the reaction of this compound with a diverse range of primary and secondary amines. This straightforward and efficient coupling reaction allows for the introduction of various substituents, enabling the systematic exploration of structure-activity relationships (SAR).

Experimental Protocol: General Synthesis of Quinoline-3-Carboxamide Derivatives

Objective: To synthesize a library of quinoline-3-carboxamide derivatives for biological screening.

Rationale: This protocol utilizes a standard amide coupling reaction, a robust and versatile method for generating a diverse set of compounds from a common intermediate, this compound. The choice of an appropriate base is crucial to neutralize the HCl byproduct and drive the reaction to completion.

Materials:

-

This compound

-

Substituted primary or secondary amines

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Ice bath

-

Standard work-up and purification reagents (e.g., saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel for column chromatography)

Procedure:

-

Dissolve the desired amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add TEA or DIPEA (1.2 eq) to the solution and stir for 10 minutes.

-

In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM.

-

Add the this compound solution dropwise to the cooled amine solution over a period of 15-20 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate).

-

Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Anticancer Activities: A Multifaceted Approach to Targeting Malignancies

The anticancer potential of quinoline derivatives is well-documented, and those derived from this compound are no exception.[5] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell growth and proliferation. Its overexpression and mutation are implicated in the development of various cancers.[6] Several quinoline-3-carboxamide derivatives have been designed and synthesized as potent EGFR inhibitors.[6][7]

One study reported a series of 4-anilinoquinoline-3-carboxamides with potent EGFR inhibitory activity. The most promising compounds included a furan derivative with an EGFR IC₅₀ value of 2.61 μM and a thiophene derivative with an IC₅₀ of 0.49 μM.[6] These compounds also exhibited significant anticancer activity against the MCF-7 breast cancer cell line.[6]

Ataxia-Telangiectasia Mutated (ATM) Kinase Inhibition

The ATM kinase is a key mediator of the DNA damage response (DDR) pathway, which cancer cells often exploit for survival, leading to resistance against DNA-damaging therapies.[8] A series of quinoline-3-carboxamides have been investigated as potential ATM kinase inhibitors.[8]

In one study, three synthesized quinoline-3-carboxamide derivatives showed promising cytotoxicity against HCT116, MDA-MB-468, and MDA-MB-231 cancer cell lines. Western blot analysis confirmed the downregulation of ATM in the treated cells.[8] Structure-activity relationship studies suggested that electron-donating groups on the amide substituent were important for cytotoxic activity.[8]

Induction of Apoptosis

Several quinoline-3-carboxylate derivatives have demonstrated the ability to induce apoptosis, or programmed cell death, in cancer cells. One study found that the anticancer activities of their synthesized compounds were mediated through the up-regulation of intrinsic apoptosis pathways.[9][10]

Data Presentation: Anticancer Activity of Quinoline-3-Carboxamide Derivatives

| Compound Class | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4-Anilinoquinoline-3-carboxamides | EGFR | MCF-7 | 3.355 (furan derivative) | [6] |

| 4-Anilinoquinoline-3-carboxamides | EGFR | - | 2.61 (furan derivative) | [6] |

| 4-Anilinoquinoline-3-carboxamides | EGFR | - | 0.49 (thiophene derivative) | [6] |

| Quinoline-3-carboxamides | ATM Kinase | HCT116, MDA-MB-468, MDA-MB-231 | Not specified | [8] |

| Quinoline-3-carboxylates | Apoptosis Induction | MCF-7 | 0.33 | [9][10] |

| Quinoline-3-carboxylates | Apoptosis Induction | K562 | 0.28 | [9][10] |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines.

Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. This is a standard and reliable method for initial in vitro screening of potential anticancer compounds.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in complete cell culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Mandatory Visualization: EGFR Inhibition Pathway

Caption: Inhibition of the EGFR signaling pathway by a quinoline-3-carboxamide derivative.

Antimicrobial Activities: Combating Bacterial and Fungal Pathogens

The quinoline scaffold is present in several clinically used antimicrobial agents. Derivatives of this compound have also been explored for their potential to combat microbial infections.

Antibacterial Activity

A number of quinoline-3-carboxamide derivatives have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria.[11][12] One study reported a series of novel quinoline carboxamide analogues, with some compounds showing promising activity against Aeromonas and Enterococcus species.[13][14] Another study highlighted that compounds with electron-donating moieties on the quinoline ring contributed to antibacterial activity.[11]

Antifungal Activity

The antifungal potential of this compound derivatives has also been investigated. Some studies have screened these compounds against various fungal strains, although the reported activity is often less pronounced than their antibacterial effects.[12]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound derivatives against bacterial strains.

Rationale: The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. It is a widely accepted method for antimicrobial susceptibility testing.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microplates

-

Test compounds dissolved in DMSO

-

Bacterial inoculum standardized to 0.5 McFarland

-

Positive control (a known antibiotic)

-

Negative control (broth only)

-

Incubator

Procedure:

-

Prepare a serial two-fold dilution of the test compounds in MHB in a 96-well microplate.

-

Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well (except the negative control) with the bacterial suspension.

-

Incubate the microplate at 37 °C for 18-24 hours.

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anti-inflammatory Activities: Modulating the Inflammatory Response

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is associated with numerous diseases. Quinoline derivatives have shown promise as anti-inflammatory agents.[15][16]

Several studies have synthesized and screened quinoline derivatives, including those with carboxamide linkages, for their anti-inflammatory properties.[17] In one study, new quinoline compounds comprising a pyrazole scaffold linked via an amide bond exhibited promising anti-inflammatory profiles in both acute and sub-acute inflammatory models.[17] These compounds also showed a good safety profile with low ulcerogenic activity.[17] The mechanism of action for some of these derivatives is believed to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[17]

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

Objective: To evaluate the in vivo anti-inflammatory activity of this compound derivatives.

Rationale: The carrageenan-induced paw edema model is a classic and widely used in vivo assay to screen for acute anti-inflammatory activity. Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to reduce edema.

Materials:

-

Wistar rats or Swiss albino mice

-

Carrageenan solution (1% w/v in saline)

-

Test compounds

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Standard anti-inflammatory drug (e.g., indomethacin or diclofenac)

-

Pletysmometer

Procedure:

-

Fast the animals overnight with free access to water.

-

Divide the animals into groups: vehicle control, standard drug, and test compound groups (at different doses).

-

Administer the test compounds and the standard drug orally or intraperitoneally.

-

After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.

Mandatory Visualization: General Workflow for Biological Evaluation

Caption: A generalized workflow for the biological evaluation of this compound derivatives.

Conclusion and Future Perspectives

This compound serves as a versatile platform for the development of novel therapeutic agents. The derivatives, particularly the carboxamides, have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The ease of synthesis and the ability to introduce a wide range of substituents make this class of compounds highly attractive for medicinal chemists.

Future research in this area should focus on:

-

Structure-Based Drug Design: Utilizing computational tools to design more potent and selective inhibitors of specific biological targets.

-

Exploration of Novel Mechanisms: Investigating other potential mechanisms of action beyond those already identified.

-

In Vivo Efficacy and Safety Profiling: Conducting comprehensive in vivo studies to evaluate the therapeutic potential and safety of the most promising lead compounds.

-

Combination Therapies: Exploring the synergistic effects of these derivatives with existing drugs to enhance therapeutic outcomes and overcome drug resistance.

The continued exploration of this compound derivatives holds great promise for the discovery of new and effective treatments for a range of human diseases.

References

- Abbas, S. Y., El-Sayed, M. A. A., & Aly, O. M. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(51), 30653-30677.

- Kumar, A., Singh, A., Kumar, A., Singh, A. K., & Singh, R. K. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Letters in Drug Design & Discovery, 17(10), 1256-1266.

- El-Gaby, M. S. A., Atalla, A. A., & Gaber, A. M. (2001). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. IL FARMACO, 56(1-2), 61-66.

- Aly, O. M., El-Sayed, M. A. A., & Abbas, S. Y. (2019). Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. Bioorganic Chemistry, 86, 556-570.

- Govender, P., Arumugam, M., & Koorbanally, N. A. (2020). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ChemistrySelect, 5(33), 10336-10341.

- Varghese, B., Divya, K. V., & Janardhanan, J. (2024).

- Kumar, A., Kumar, R., Kumar, S., Singh, A. K., & Singh, R. K. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(14), 1724-1734.

- Varghese, B., Divya, K. V., & Janardhanan, J. (2024).

- Aly, O. M., El-Sayed, M. A. A., & Abbas, S. Y. (2019). Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity.

- Li, J., Wang, X., & Li, Y. (2021). Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives.

- Patel, K., & Patel, N. (2022). Synthesis and evaluation of novel antimicrobial quinoline derivatives. Journal of Heterocyclic Chemistry, 59(1), 1-10.

- El-Sayed, M. A. A., Abdel-Aziz, M., & El-Azab, A. S. (2018). Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. European Journal of Medicinal Chemistry, 148, 204-219.

- Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, M. A. A. (2016).

- Kumar, A., Kumar, R., Kumar, S., Singh, A. K., & Singh, R. K. (2020).

- Kumar, R., Sharma, S., & Singh, P. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC Chemistry, 13(1), 1-14.

- Kumar, A., Poojary, B., & Chikkanna, D. (2016). Synthesis, antimicrobial evaluation and docking studies of novel quinoline carboxamide analogs. Manipal Research Portal.

- Kumar, A., Kumar, S., & Singh, R. K. (2016). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. Medicinal Chemistry, 12(5), 478-487.

- El-Gaby, M. S. A. (2018). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). Mini-Reviews in Organic Chemistry, 15(2), 98-115.

- Various Authors. (n.d.). Some anti-inflammatory compounds containing quinoline moieties.

- Singh, R., & Singh, R. K. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomolecular Structure and Dynamics, 41(16), 7622-7650.

- Kumar, S., & Singh, B. (2021). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 98(9), 100123.

- Eriksson, H., et al. (1995). Synthesis and antinephritic activities of quinoline-3-carboxamides and related compounds. Journal of Medicinal Chemistry, 38(5), 721-725.

- El-Sayed, M. A. A., & Abbas, S. Y. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4934.

- Kumar, A., Kumar, S., & Singh, R. K. (2016). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds.

- Various Authors. (n.d.). Synthesis, Characterization, In Silico and In Vitro Antimicrobial Evaluation of Some Quinoline Derivatives. Indian Journal of Chemistry (IJC).

- Various Authors. (n.d.). Quinoline derivatives 60a–63b reported as anti-inflammatory agents.

- Kumar, A., Poojary, B., & Chikkanna, D. (2017). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel Quinoline Carboxamide analogs.

- Gupta, H., & Singh, R. (2015). Biological Activities of Quinoline Derivatives.

- Various Authors. (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC.

- Wang, C., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 526.

- Gümüş, M., et al. (2023). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 8(1), 1255-1271.

- Ghorab, M. M., & Alsaid, M. S. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of Saudi Chemical Society, 22(3), 327-350.

- Various Authors. (n.d.). Quinoline derivatives with anti-cancer activity.

- Various Authors. (n.d.). Recent advances in the synthesis and biological activity of quinoline and its analogues: a review. MDPI.

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis | Semantic Scholar [semanticscholar.org]

- 4. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 5. Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benthamscience.com [benthamscience.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and evaluation of novel antimicrobial quinoline derivatives [wisdomlib.org]

- 12. researcher.manipal.edu [researcher.manipal.edu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. alliedacademies.org [alliedacademies.org]

- 16. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Carbonyl Chloride Group in Quinoline Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved drugs.[1] The introduction of a carbonyl chloride (acyl chloride) group onto this heterocyclic system creates a highly reactive and versatile intermediate, pivotal for the synthesis of diverse molecular architectures.[2] This guide provides a comprehensive exploration of the synthesis, reactivity, and mechanistic underpinnings of quinoline carbonyl chlorides. We will delve into the electronic and steric factors governing their reactivity, present detailed protocols for key transformations, and discuss their strategic application in the synthesis of complex molecules, particularly within the realm of drug discovery.

Introduction: The Quinoline Carbonyl Chloride Moiety

The quinoline ring system, a fusion of benzene and pyridine rings, possesses a unique electronic landscape.[1] The pyridine ring, with its electron-withdrawing nitrogen atom, deactivates the heterocyclic portion towards electrophilic attack while activating it for nucleophilic substitution, particularly at the 2- and 4-positions.[3] Conversely, the benzene ring remains relatively electron-rich, favoring electrophilic substitution.[3]

When a carbonyl chloride group is appended to this scaffold, it becomes a potent electrophilic site for nucleophilic acyl substitution reactions.[2] The reactivity of this group is modulated by several factors:

-

Position on the Quinoline Ring: The electronic influence of the quinoline nitrogen significantly impacts the electrophilicity of the carbonyl carbon.

-

Substituents on the Ring: Electron-donating or electron-withdrawing groups on the quinoline system can further tune the reactivity of the acyl chloride.[4]

-

Steric Hindrance: Bulky groups near the reaction center can impede the approach of nucleophiles.[5][6]

This guide will systematically dissect these factors to provide a predictive understanding of the behavior of quinoline carbonyl chlorides in synthetic transformations.

Synthesis of Quinoline Carbonyl Chlorides

The most common and direct method for the preparation of quinoline carbonyl chlorides is the reaction of the corresponding quinoline carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the reagents of choice for this transformation.[2][7]

General Synthetic Protocol: Thionyl Chloride Method

This protocol describes the conversion of a generic quinoline carboxylic acid to its corresponding carbonyl chloride using thionyl chloride.

Experimental Protocol:

-

Preparation: Ensure all glassware is oven-dried to prevent hydrolysis of the highly reactive acyl chloride.[7] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[7]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the quinoline carboxylic acid (1.0 eq).

-

Reagent Addition: Suspend the carboxylic acid in an excess of thionyl chloride (SOCl₂), which can also serve as the solvent. Alternatively, an inert solvent such as toluene or dichloromethane (DCM) can be used. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction.

-

Reaction Conditions: Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gases ceases. Monitor the reaction progress by quenching a small aliquot with anhydrous methanol to form the methyl ester, which can be analyzed by TLC or LC-MS.[7]

-

Workup: After completion, remove the excess thionyl chloride and solvent under reduced pressure. A co-distillation with an anhydrous solvent like toluene can help remove the final traces of SOCl₂.[7]

-

Product: The resulting crude quinoline carbonyl chloride is typically obtained as a solid or oil and is often used in the subsequent step without further purification due to its high reactivity and susceptibility to hydrolysis.[7]

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Acyl chlorides are highly susceptible to hydrolysis, which would revert them to the starting carboxylic acid.[7]

-

Excess Thionyl Chloride: Using SOCl₂ in excess ensures the complete conversion of the carboxylic acid.

-

DMF Catalyst: DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent acylating agent and accelerates the reaction.

-

Methanol Quench Monitoring: This technique provides a reliable way to track the disappearance of the starting material and the formation of a stable derivative (the methyl ester) for analytical purposes.[7]